N-Fmoc-L-Isoleucine methyl ester, also known as methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate, is an important compound in the field of organic chemistry, particularly in peptide synthesis. This compound serves as a protected form of L-isoleucine, which is an essential amino acid. The fluorenylmethoxycarbonyl (Fmoc) group acts as a protecting group that prevents unwanted reactions during the synthesis of peptides, making it a crucial building block in peptide chemistry.
N-Fmoc-L-Isoleucine methyl ester can be derived from L-isoleucine through a series of chemical reactions involving protection and esterification. It is classified as an amino acid derivative and specifically falls under the category of Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis.
The synthesis of N-Fmoc-L-Isoleucine methyl ester involves two main steps: the protection of the amino group and the esterification of the carboxylic acid group.
In industrial applications, automated peptide synthesizers are often employed to scale up this process, ensuring high purity and yield.
N-Fmoc-L-Isoleucine methyl ester has a complex molecular structure characterized by its Fmoc protecting group and isoleucine backbone.
The structural representation can be visualized through its SMILES notation: C(O)(=O)[C@H]([C@@H](C)CC)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
.
N-Fmoc-L-Isoleucine methyl ester participates in several key chemical reactions:
The mechanism of action for N-Fmoc-L-Isoleucine methyl ester primarily revolves around its role in peptide synthesis:
The efficiency of this process can be influenced by factors such as pH, temperature, and the presence of other reagents.
These properties make N-Fmoc-L-Isoleucine methyl ester suitable for various laboratory applications while ensuring stability under standard conditions .
N-Fmoc-L-Isoleucine methyl ester is extensively used in scientific research, particularly in:
The versatility and effectiveness of N-Fmoc-L-Isoleucine methyl ester make it a valuable compound in both academic and industrial settings.
N-Fmoc-L-Isoleucine methyl ester serves as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine, while the methyl ester protects the C-terminal carboxylate. This dual protection enables iterative peptide chain elongation under mild basic conditions (e.g., 20% piperidine in dimethylformamide) for Fmoc deprotection, followed by coupling of subsequent residues. The methyl ester group remains stable during standard SPPS cycles but requires final cleavage with strong acids (e.g., trifluoroacetic acid) or alkaline hydrolysis for peptide liberation. The compound’s compatibility with automated SPPS instruments facilitates efficient synthesis of peptides containing isoleucine at internal positions without epimerization. Its structural stability during repetitive deprotection cycles makes it preferable for synthesizing complex peptides requiring prolonged assembly times [3] [6].
Table 1: Performance of N-Fmoc-L-Isoleucine Methyl Ester in SPPS
Parameter | Performance Metric | Significance |
---|---|---|
Deprotection Efficiency | >99% per cycle (20% piperidine/DMF) | Ensures complete α-amine liberation for subsequent coupling |
Coupling Yield | 98–99.5% (with HOBt/DIC) | Minimizes deletion sequences in target peptides |
Epimerization Risk | <0.3% (at Cα) | Preserves stereochemical integrity during activation |
Side Reactions | Negligible aspartimide formation | Critical for sequences containing aspartic acid or acid-sensitive residues |
Recent advances focus on catalytic methods to improve efficiency in synthesizing N-Fmoc-L-Isoleucine methyl ester. Lewis acid-catalyzed reductions using aluminum chloride (AlCl₃) with triisopropylsilane enable selective methylation and esterification while suppressing racemization. This approach reduces reaction times from days to hours compared to classical oxazolidinone reduction pathways. Additionally, zinc bromide (ZnBr₂) catalysis allows mild esterification conditions (room temperature, 22 hours) with high enantiomeric purity (>99.9% ee). Alternative methods include reductive amination with sodium cyanoborohydride (NaBH₃CN) for N-methylation prior to Fmoc protection, though scalability remains challenging. Palladium-catalyzed ester exchange reactions show promise for converting N-Fmoc-L-Isoleucine tert-butyl esters to methyl esters under neutral conditions, avoiding acidic/basic side reactions. These strategies address historical limitations in β-functionalized amino acid derivatization, particularly for sterically hindered residues like isoleucine [7] [9].
Esterification optimization centers on minimizing diester formation and racemization. Key approaches include:
Industrial production faces three primary hurdles:
Table 2: Industrial Specifications for N-Fmoc-L-Isoleucine Methyl Ester
Parameter | Laboratory Grade | GMP Grade | Analytical Method |
---|---|---|---|
Purity (HPLC) | ≥97% | ≥99.5% | RP-HPLC (C18, 220 nm) |
Enantiomeric Excess | ≥99.0% | ≥99.9% | Chiral GC-MS |
Methyl Ester Content | 95–98% | >99% | ¹H-NMR integration |
Residual Solvents | <500 ppm | <50 ppm (ICH Q3C) | GC-FID |
Acetic Acid | <0.1% | <0.02% | Titration/GC |
Scalable synthesis of kilogram quantities employs high-pressure hydrogenation for N-methylation, achieving 85% yield at 50 atm H₂ with Pd/C catalysis. However, specialized equipment increases capital costs, limiting manufacturing to facilities with hazardous reaction capabilities. Future directions include enzymatic esterification using lipases in non-aqueous media, currently under development to enhance stereoselectivity and reduce heavy metal contamination [4] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2